molecular formula C20H16F3N3O2 B2750917 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide CAS No. 339025-29-5

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide

Cat. No.: B2750917
CAS No.: 339025-29-5
M. Wt: 387.362
InChI Key: MUIMYPNUGYYFNU-UHFFFAOYSA-N
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Description

4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide is a synthetic organic compound characterized by a benzenecarboxamide group connected to a complex pyridine derivative. The presence of trifluoromethyl and pyridinyl groups suggests significant potential for biochemical interactions, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide involves multi-step organic synthesis:

  • Formation of the Pyridine Derivative: The initial step often involves creating the pyridine ring structure with the trifluoromethyl group. This is typically achieved through a series of nucleophilic substitutions and cyclizations under controlled temperature and pH conditions.

  • Benzenecarboxamide Introduction: The benzenecarboxamide group is introduced through a coupling reaction, often using an amide bond formation facilitated by coupling reagents such as EDCI or DCC.

  • Final Coupling: The final step is the linking of the pyridine derivative with the benzenecarboxamide, a step requiring precise control over reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, production methods might involve:

  • Catalytic Processes: Using catalysts to accelerate the reactions.

  • Optimized Reactors: Employing continuous flow reactors for efficient and scalable synthesis.

  • Purification: Utilizing chromatography and crystallization techniques to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, especially at the pyridine ring, leading to the formation of N-oxides.

  • Reduction: Reduction can convert the carbonyl group in the pyridinyl moiety to hydroxyl derivatives.

  • Substitution: Substitution reactions can occur at the trifluoromethyl group, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: KMnO₄, H₂O₂, and other peroxides.

  • Reducing Agents: LiAlH₄, NaBH₄.

  • Substitution Reagents: Halogens and other nucleophiles under controlled conditions.

Major Products

Scientific Research Applications

Chemistry

  • Catalysis: Used as a ligand in catalysis to enhance reaction selectivity and efficiency.

  • Material Science: Integrated into polymer matrices for advanced material properties.

Biology

  • Enzyme Inhibition: Acts as an inhibitor in biochemical assays to study enzyme activity.

  • Molecular Probes: Used in probing molecular interactions due to its distinct fluorine signals in NMR spectroscopy.

Medicine

  • Drug Design: Studied for its potential as a lead compound in drug design due to its structural complexity and functional groups.

  • Pharmacology: Investigated for effects on specific biochemical pathways and potential therapeutic applications.

Industry

  • Agricultural Chemistry: Applied in the formulation of herbicides or pesticides.

  • Fine Chemicals: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide involves:

  • Molecular Targets: The compound interacts primarily with enzymes and receptors that recognize the pyridinyl and benzenecarboxamide groups.

  • Pathways Involved: It modulates biochemical pathways by inhibiting or activating specific enzymes, altering signaling pathways, or affecting gene expression.

Comparison with Similar Compounds

Unique Features

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

  • Pyridinyl Moieties: Offer versatile binding interactions with biological targets.

Similar Compounds

  • Pyridine Derivatives: Compounds such as 2-oxo-3-pyridinecarboxamide.

  • Trifluoromethyl Compounds: Analogous compounds like 4-(trifluoromethyl)benzoic acid.

  • Benzenecarboxamides: Related structures include 4-benzyloxy-N-methylbenzenecarboxamide.

Comparing 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide with these similar compounds highlights its unique combination of functional groups, offering a distinct profile for research and application.

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Properties

IUPAC Name

4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-9-18(27)26(13-16)12-14-4-6-15(7-5-14)19(28)25-11-17-3-1-2-10-24-17/h1-10,13H,11-12H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIMYPNUGYYFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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